molecular formula C20H25N3O2 B2888453 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1705755-45-8

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No.: B2888453
CAS No.: 1705755-45-8
M. Wt: 339.439
InChI Key: XOBCZCHGJIJYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This high-purity synthetic compound, 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, is a structurally sophisticated molecule designed for advanced pharmacological and chemical research. Its core structure integrates a urea functional group bridging two distinct aromatic systems: a 3,4-dimethylphenyl group and a 1-methylindoline moiety with a pendant ethanol group. This specific architecture suggests significant potential for interaction with various biological targets, making it a candidate for exploration in drug discovery programs. Nitrogen-containing heterocycles, such as the indoline group present in this molecule, are pivotal scaffolds in medicinal chemistry due to their ability to mimic natural products and optimize interactions with enzymes and receptors . The molecule's design allows researchers to investigate its properties as a potential modulator of central nervous system (CNS) pathways. The indoline subunit is a privileged structure in neuropharmacology, often found in compounds that target neurotransmitter receptors. Concurrently, the urea linkage is a key pharmacophore in many therapeutic agents, contributing to critical hydrogen-bonding interactions with biological targets. Researchers can utilize this compound to probe its mechanism of action, which may involve enzyme inhibition or receptor antagonism/agonism relevant to neurological and pain pathways, as analogs of urea-containing compounds are investigated for their effects on nociceptive transmission . Furthermore, the presence of the hydroxymethyl group offers a handle for further chemical derivatization, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize the compound's physicochemical properties. This makes this compound a versatile intermediate in synthetic chemistry programs aimed at developing novel molecular probes or lead compounds for various disease models. Its primary research value lies in its application in hit-to-lead optimization, preclinical studies, and as a tool compound for deciphering complex biological processes.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-4-6-17(10-14(13)2)22-20(25)21-12-19(24)16-5-7-18-15(11-16)8-9-23(18)3/h4-7,10-11,19,24H,8-9,12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBCZCHGJIJYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H25_{25}N3_3O2_2, with a molecular weight of 339.4 g/mol. The structural representation highlights the presence of a dimethylphenyl group and an indoline moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC20_{20}H25_{25}N3_3O2_2
Molecular Weight339.4 g/mol
CAS Number1705755-45-8

The compound is believed to exhibit its biological activity through several mechanisms:

  • Thrombopoietin Receptor Agonism : Similar compounds have been reported to act as agonists for the thrombopoietin (TPO) receptor, which plays a crucial role in platelet production. Enhancing TPO receptor activity can be beneficial in conditions like thrombocytopenia .
  • Antioxidant Activity : Compounds with similar structures often demonstrate antioxidant properties, which can mitigate oxidative stress and improve cellular health .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

  • Platelet Production Enhancement : In a study involving TPO receptor agonists, compounds structurally related to this compound showed significant increases in platelet counts in animal models, suggesting a therapeutic application in treating thrombocytopenia .
  • Antioxidant Properties : Research has indicated that compounds with indoline structures possess strong antioxidant capabilities. A study demonstrated that these compounds could scavenge free radicals effectively, contributing to their protective effects against oxidative damage in cellular systems .
  • Cytotoxicity Studies : A recent investigation into the anticancer properties of similar urea derivatives revealed that they could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may also have potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
TPO Receptor AgonismEnhanced platelet production
Antioxidant ActivityStrong free radical scavenging
CytotoxicityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Structure) Key Substituents Molecular Formula Molecular Weight Key Data/Notes
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea (Target) - 3,4-Dimethylphenyl
- 2-Hydroxyethyl-1-methylindolin-5-yl
Not explicitly provided (inferred: ~C20H25N3O2) ~335.4 Hypothesized enhanced solubility due to hydroxyl group
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (Compound 6n, ) - 4-Cyanophenyl
- 3,4-Dimethylphenyl
C16H15N3O 266.1 Yield: 82.4%; ESI-MS m/z: 266.1 [M+H]+
1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea () - 3,4-Dichlorophenyl
- 1,2-Dimethylindol-5-ylmethyl
C18H17Cl2N3O 362.25 ChemSpider ID: 4332189; potential halogen-driven lipophilicity
1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea () - 3,4-Dimethylphenyl
- 5-Oxopyrrolidin-3-yl
- Dimethylaminoethyl
C17H26N4O2 318.4 Smiles: CC1=CC=C(N2CC(NC(=O)NCCN(C)C)CC2=O)C=C1C; polar functional groups
1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea () - 3,4-Dimethoxyphenyl
- Piperidin-1-yl
- 1-Methylindolin-5-yl
C25H34N4O3 438.6 Higher molecular weight; bulky substituents may limit bioavailability

Structural and Functional Analysis

Substituent Effects on Aromatic Rings: The target compound’s 3,4-dimethylphenyl group (electron-donating methyl groups) contrasts with analogs featuring 4-cyanophenyl (electron-withdrawing, ) or 3,4-dichlorophenyl (halogenated, ). These modifications influence electronic properties, solubility, and target binding. For example, cyano or chloro groups enhance lipophilicity, while methyl groups may improve metabolic stability. The dimethoxyphenyl group in introduces methoxy substituents, which can hydrogen-bond with targets but may reduce membrane permeability compared to methyl groups.

Backbone Modifications: The 2-hydroxyethyl linker in the target compound likely enhances solubility compared to the piperidin-1-yl group in , which adds steric bulk.

Biological Implications :

  • Urea derivatives with indolinyl or indolyl groups (e.g., ) are often explored for kinase inhibition due to their planar aromatic systems, which facilitate π-π stacking with ATP-binding pockets.
  • The absence of halogen atoms in the target compound (vs. ) may reduce off-target toxicity but could also lower binding affinity to hydrophobic pockets.

Research Findings and Gaps

  • Synthetic Yields : Analogs like 6n (82.4% yield, ) demonstrate efficient synthesis routes for aryl urea derivatives, suggesting feasibility for scaling the target compound.
  • Spectroscopic Data : ESI-MS (e.g., m/z 266.1 for 6n ) and ChemSpider IDs (e.g., 4332189 ) provide reference points for characterizing the target compound.
  • Unanswered Questions: No direct data on the target’s solubility, stability, or biological activity are available. Future studies should prioritize assays comparing its efficacy with analogs like or .

Q & A

Q. What are the established synthetic routes for preparing 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, and what reaction conditions are critical for success?

The synthesis of urea derivatives typically involves multi-step reactions. Key steps include:

  • Preparation of the indoline or aryl precursor (e.g., 1-methylindolin-5-yl derivatives via reductive alkylation or cyclization).
  • Introduction of the hydroxyethyl linker via nucleophilic substitution or coupling reactions.
  • Formation of the urea bond using carbodiimide-mediated coupling or reaction with isocyanates under anhydrous conditions . Critical conditions include solvent choice (e.g., dimethylformamide for polar intermediates), temperature control (0–60°C to prevent side reactions), and catalysts like 1,8-diazabicycloundec-7-ene (DBU) for urea bond formation .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

  • NMR spectroscopy : Confirms regiochemistry of substituents (e.g., aromatic protons in 3,4-dimethylphenyl at δ 6.8–7.2 ppm) and hydroxyethyl linkage (broad singlet for -OH near δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₃H₂₉N₃O₂: 379.2256) .
  • HPLC with UV/Vis detection : Assesses purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases or proteases due to urea’s hydrogen-bonding capacity (e.g., IC₅₀ determination via fluorescence polarization) .
  • Cell viability assays : Screen for antiproliferative activity in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .
  • Solubility and permeability studies : Use shake-flask method (aqueous/organic partitioning) and Caco-2 monolayer models to predict bioavailability .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation in the urea linkage step?

  • Design of Experiments (DoE) : Screen variables (e.g., solvent polarity, stoichiometry of isocyanate:amine) to identify optimal conditions .
  • Catalyst optimization : Use organocatalysts like DMAP to accelerate urea formation at lower temperatures (reducing hydrolysis byproducts) .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. How should researchers resolve contradictory data in biological activity across different assay platforms?

  • Orthogonal validation : Confirm enzyme inhibition results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with cell-based assays (e.g., hydrolyzed urea derivatives) .
  • Structural analogs : Synthesize and test derivatives (e.g., replacing 3,4-dimethylphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting target interactions and selectivity?

  • Molecular docking : Use AutoDock Vina or Glide to model binding poses in kinase ATP pockets (e.g., targeting EGFR or VEGFR2) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess binding entropy/enthalpy .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for urea derivatives against off-targets (e.g., CYP450 isoforms) to predict selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.